Cas no 2034290-95-2 (7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine)
![7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine structure](https://ja.kuujia.com/scimg/cas/2034290-95-2x500.png)
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine 化学的及び物理的性質
名前と識別子
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- 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 7-fluoro-4-(4-pyrazol-1-ylphenyl)sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
- 7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
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- インチ: 1S/C18H16FN3O3S/c19-15-2-7-18-14(12-15)13-21(10-11-25-18)26(23,24)17-5-3-16(4-6-17)22-9-1-8-20-22/h1-9,12H,10-11,13H2
- InChIKey: JPEMNPLNWBDQPR-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(N1CCOC2C=CC(=CC=2C1)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 577
- XLogP3: 2.4
- トポロジー分子極性表面積: 72.8
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-4645-10μmol |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-10mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-3mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-75mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-5μmol |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-1mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-15mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-100mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-4mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6554-4645-5mg |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
2034290-95-2 | 5mg |
$69.0 | 2023-09-08 |
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepineに関する追加情報
7-Fluoro-4-[4-(1H-Pyrazol-1-Yl)Benzenesulfonyl]-2,3,4,5-Tetrahydro-1,4-Benzoxazepine: A Comprehensive Overview
The compound with CAS No 2034290-95-2, known as 7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities. The structure of this molecule incorporates a benzoxazepine core with a fluorine substituent at the 7-position and a benzenesulfonyl group substituted with a pyrazole ring at the 4-position. These structural features contribute to its unique pharmacological properties.
Recent studies have highlighted the importance of benzoxazepines in drug discovery, particularly in the development of agents targeting central nervous system disorders. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is known for its ability to enhance the stability and bioavailability of molecules. In this compound, the pyrazole group is attached to a benzenesulfonyl moiety, which further enhances its ability to interact with biological targets. The fluorine substituent at the 7-position plays a critical role in modulating the electronic properties of the molecule, thereby influencing its pharmacokinetic profile.
The synthesis of 7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine involves a series of intricate organic reactions. Key steps include the formation of the benzoxazepine core through cyclization reactions and subsequent functionalization to introduce the fluoro and sulfonyl groups. Researchers have employed advanced techniques such as Suzuki coupling and nucleophilic aromatic substitution to achieve high yields and purity. These methods not only ensure the structural integrity of the molecule but also pave the way for further modifications to explore its therapeutic potential.
From a pharmacological standpoint, this compound has shown promising activity in preclinical models. Studies have demonstrated its ability to modulate key enzymes and receptors associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzoxazepine core is particularly effective in crossing the blood-brain barrier (BBB), making it an attractive candidate for central nervous system (CNS) drug development. Additionally, the presence of the pyrazole ring enhances its selectivity for specific targets, reducing off-target effects and improving safety profiles.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various biological targets. Molecular docking studies have revealed strong interactions between the sulfonyl group and serine proteases such as thrombin and factor Xa. These findings suggest potential applications in anticoagulant therapy. Furthermore, quantum mechanical calculations have provided insights into the electronic transitions within the molecule, which are crucial for understanding its photostability and metabolic pathways.
In terms of therapeutic applications, 7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine holds promise as a lead compound for developing next-generation CNS drugs. Its ability to inhibit acetylcholinesterase (AChE) enzymes has been extensively studied in vitro and in vivo models. Preclinical data indicate that this compound can significantly improve cognitive functions in animal models of Alzheimer's disease without inducing severe side effects.
The development of this compound also underscores the importance of interdisciplinary collaboration in drug discovery. Chemists work closely with biologists and computational scientists to optimize both the chemical structure and biological activity. For instance, iterative synthesis campaigns have led to derivatives with improved solubility and reduced toxicity profiles. These efforts are critical for advancing this compound into clinical trials.
In conclusion,7-fluoro-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2,3,4,5-tetrahydro-1,benzoxazepine represents a cutting-edge molecule with immense potential in pharmaceutical research. Its unique structural features enable it to target multiple biological pathways implicated in various diseases. As research continues to uncover its full therapeutic potential,this compound stands atthe forefrontofinnovative drug development strategies.
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